

# Technical Guide: Boc-D-N-Me-Phe DCHA in Peptide Synthesis

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## Compound of Interest

Compound Name: *Boc-D-N-Me-Phe DCHA*

Cat. No.: *B564052*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N- $\alpha$ -Boc-N- $\alpha$ -methyl-D-phenylalanine dicyclohexylammonium salt (**Boc-D-N-Me-Phe DCHA**), a crucial building block in peptide chemistry. This document covers its chemical properties, applications in solid-phase peptide synthesis (SPPS), and insights into the potential biological activities of peptides incorporating this modified amino acid.

## Core Data Presentation

Quantitative data for **Boc-D-N-Me-Phe DCHA** is summarized in the table below for easy reference.

Property	Value
CAS Number	102185-45-5
Molecular Formula	C <sub>27</sub> H <sub>44</sub> N <sub>2</sub> O <sub>4</sub>
Molecular Weight	460.649 g/mol [1]
Appearance	White powder[1]
Purity	≥98.0%[2]
Storage	Recommended at -20°C[2]

## Applications in Peptide Synthesis

**Boc-D-N-Me-Phe DCHA** is a specialized amino acid derivative primarily utilized as a pharmaceutical intermediate in the synthesis of peptides.<sup>[1]</sup> Its unique structure offers several advantages in drug development:

- **Boc Protecting Group:** The tert-butoxycarbonyl (Boc) group provides temporary protection of the alpha-amino group during peptide synthesis. This is a cornerstone of Boc-based solid-phase peptide synthesis (SPPS), ensuring the controlled, stepwise addition of amino acids to the growing peptide chain.<sup>[3]</sup>
- **N-Methylation:** The methyl group on the alpha-amino nitrogen introduces conformational constraints to the peptide backbone. This modification can enhance the resulting peptide's resistance to enzymatic degradation, improve membrane permeability, and increase photolytic stability, which are desirable pharmacokinetic properties for therapeutic peptides.<sup>[3]</sup>
- **D-Configuration:** The incorporation of a D-amino acid, as opposed to the naturally occurring L-amino acids, further contributes to the enzymatic stability of the peptide. This can lead to a longer in vivo half-life and enhanced therapeutic efficacy.<sup>[3]</sup>
- **DCHA Salt:** The dicyclohexylammonium (DCHA) salt form enhances the compound's stability and solubility in organic solvents, facilitating its use in synthesis protocols.<sup>[1]</sup>

## Experimental Protocols: Boc-Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the incorporation of **Boc-D-N-Me-Phe DCHA** into a peptide sequence using manual Boc-SPPS. This protocol is based on established methods for Boc chemistry and considerations for N-methylated amino acids.

### Materials and Reagents

- **Boc-D-N-Me-Phe DCHA**
- Appropriate resin for the desired C-terminal (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide)

- Dichloromethane (DCM), peptide synthesis grade
- Trifluoroacetic acid (TFA), peptide synthesis grade
- Diisopropylethylamine (DIEA)
- Coupling reagents (e.g., HBTU, HATU, PyBOP)
- HOBt or Oxyma Pure
- Scavengers for cleavage (e.g., anisole, thioanisole, ethanedithiol)
- Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
- Diethyl ether

## Synthesis Cycle

The synthesis of the peptide occurs in a cyclical manner, with each cycle consisting of deprotection, neutralization, and coupling steps.

- Place the resin in a reaction vessel.
- Wash the resin with DCM to induce swelling.
- Perform the initial deprotection of the pre-loaded amino acid on the resin if necessary.
- Treat the resin-bound peptide with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the Boc protecting group.[\[4\]](#)
- A shorter pre-wash of 1-2 minutes with the TFA/DCM solution can be performed.[\[4\]](#)
- Drain the TFA solution and wash the resin thoroughly with DCM to remove residual acid.[\[4\]](#)
- Neutralize the resulting N-terminal trifluoroacetate salt by washing the resin with a 5-10% solution of DIEA in DCM.[\[5\]](#)
- Repeat the neutralization step to ensure complete conversion to the free amine.[\[5\]](#)

- Wash the resin with DCM to remove excess base.[5]

Due to the steric hindrance of the N-methyl group, coupling of **Boc-D-N-Me-Phe DCHA** may require specific conditions for optimal efficiency.

- Dissolve **Boc-D-N-Me-Phe DCHA** (typically 2-4 equivalents relative to the resin substitution) and a coupling agent such as HBTU/HOBt or HATU in DMF or a DCM/DMF mixture.
- Add the activated amino acid solution to the resin.
- Add DIEA to initiate the coupling reaction. The reaction time may need to be extended compared to non-methylated amino acids.
- Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (which will be negative for the secondary amine of a successfully coupled N-methylated residue) or the Isatin test.[6] Double coupling may be necessary to achieve a high yield.

Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

## Final Cleavage and Deprotection

- Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
- This is typically achieved using a strong acid such as HF or TFMSA. A cocktail of scavengers is added to the cleavage mixture to prevent side reactions with sensitive amino acid residues.[4]
- The crude peptide is then precipitated with cold diethyl ether, washed, and dried.

## Purification

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.

## Signaling Pathways and Biological Activity

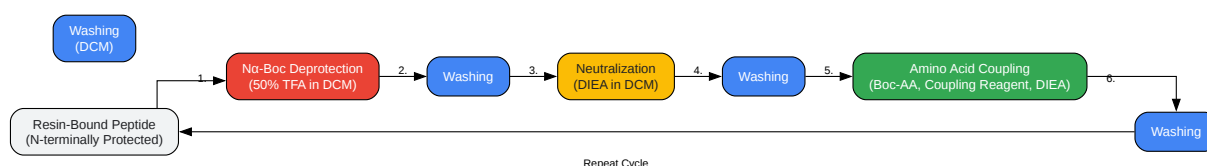
While specific signaling pathways directly modulated by peptides containing **Boc-D-N-Me-Phe DCHA** are not extensively documented, the inclusion of D-amino acids and N-methylated residues can confer significant biological activities. Research on peptides with similar structural motifs provides insights into their potential therapeutic applications.

- **N-formyl Peptide Receptor (FPR) Modulation:** Peptides containing D-phenylalanine have been shown to act as antagonists for FPR1, a receptor involved in inflammatory responses. [7] Conversely, other D-peptide analogues have demonstrated pro-angiogenic potential through interaction with FPR3.[8] The incorporation of Boc-D-N-Me-Phe could therefore be a strategy to develop modulators of these inflammation and angiogenesis-related pathways.
- **Antibacterial Agents:** Boc-protected dipeptides containing phenylalanine have been investigated as broad-spectrum antibacterial agents with biofilm eradication capabilities.[9] The self-assembly of these peptides into nanostructures appears to contribute to their membrane permeabilization effects on bacteria.[9]

The unique structural characteristics of **Boc-D-N-Me-Phe DCHA** make it a valuable tool for medicinal chemists aiming to design peptides with enhanced stability and specific biological activities. Further research is warranted to explore the full therapeutic potential of peptides incorporating this modified amino acid.

## Visualizations

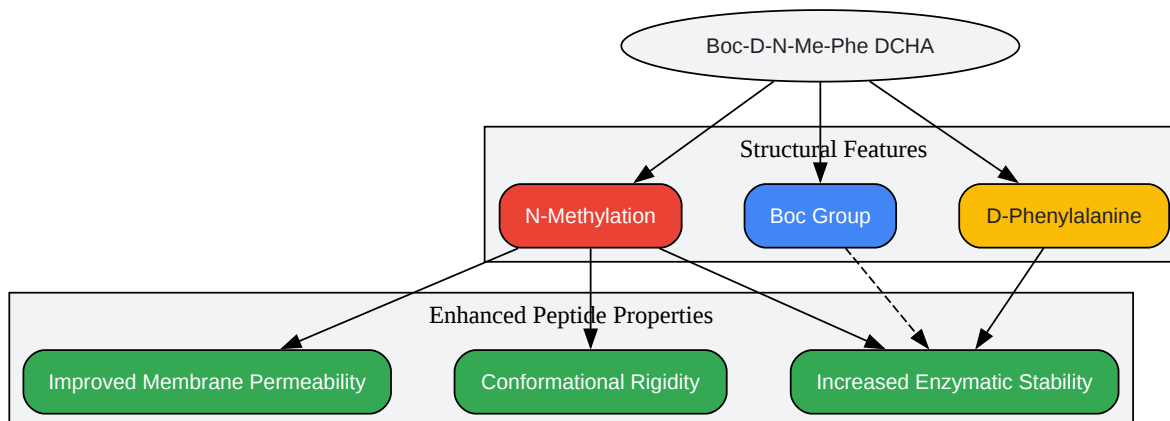
### Boc-SPPS Workflow



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Caption: General workflow for one cycle of Boc-Solid-Phase Peptide Synthesis (SPPS).

# Logical Relationship of Structural Features to Peptide Properties



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Caption: Relationship between the structural features of Boc-D-N-Me-Phe and the resulting properties of the peptide.

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